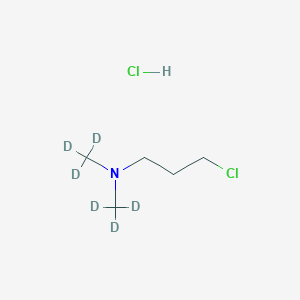

3-Dimethylaminopropyl-d6 Chloride Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride involves reactions that yield it as a highly pure compound, suitable for various industrial and research applications. It is synthesized from dehydroabietylamine (DHA) through multi-step reactions, involving the transformation of DHA into N,N-dimethyl dehydroabietyl amine (DMDHA) via the Eschweiler-Clarke Reaction, followed by reactions with hydrochloric acid and epichlorohydrin to obtain the final product with high purity and specific physical and chemical properties (Pei et al., 2014).

Molecular Structure Analysis

The molecular structure of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride has been characterized through various spectroscopic techniques, including X-ray diffraction, FT-IR, Raman, and NMR spectroscopy. These studies provide detailed insights into the compound's bond lengths, bond angles, torsion angles, and overall molecular geometry, ensuring a comprehensive understanding of its structural attributes (Borowiak et al., 2008).

Chemical Reactions and Properties

3-Dimethylaminopropyl-d6 Chloride Hydrochloride participates in various chemical reactions due to its role as an alkylating agent and intermediate. It has been found effective in anomeric deacylation reactions, leading to the formation of 1-O deprotected sugars, which are precursors for the formation of imidate glycosyl donors. Its versatility also extends to the removal of excess reagents in carbohydrate chemistry, demonstrating its wide applicability in synthetic organic chemistry (Andersen et al., 2015).

Physical Properties Analysis

The physical properties of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride, such as melting points, critical micelle concentrations (CMC), and surface tension, are crucial for its application in various domains. Its surface activities, compared to other compounds like benzalkonium chloride, suggest potential alternative uses in industrial applications. The compound's specific physical characteristics enable its effective use as a chemical intermediate in a wide range of reactions and formulations (Pei et al., 2014).

Chemical Properties Analysis

The chemical behavior of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride is characterized by its reactivity and interactions with other compounds. Its ability to act as a recyclable catalyst in the acylation of inert alcohols and phenols underlines its importance in synthetic chemistry. The compound's interaction with nucleophilic substrates and the formation of transient intermediates further demonstrate its chemical versatility and utility as a catalyst in organic synthesis (Liu et al., 2014).

科学研究应用

Bioconjugation and Biomaterials Synthesis

A Systematic Analysis of DMTMM vs EDC/NHS for Ligation of Amines to Hyaluronan in Water : This study compared the efficiency of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) against the standard EDC/NHS chemistry for amine ligation to hyaluronan. DMTMM exhibited superior yields across a variety of substrates without the need for precise pH control, making it a promising tool for synthesizing hyaluronan derivatives for biomedical applications (D’Este, Eglin, & Alini, 2014).

Organic Synthesis and Catalysis

4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation : This study utilized 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) as a catalyst for the acylation of inert alcohols and phenols under base-free conditions. The reaction mechanism was detailed, highlighting the catalyst’s efficiency and recyclability in organic synthesis (Liu et al., 2014).

Surface Modification and Material Science

Adhesion of Aeromonas hydrophila to Glass Surfaces Modified with Organosilanes : This research focused on modifying glass surfaces with various silanes, including (3-N,N-dimethyl-3-N-n-hexadecylammoniopropyl)trimethoxysilane chloride, to study the adhesive properties of Aeromonas hydrophila. The findings have implications for designing surfaces with antiadhesive and antibacterial properties, relevant in biomedical and environmental applications (Kręgiel, 2013).

Nanotechnology and Polymer Science

A Novel Polyester Composite Nanofiltration Membrane Prepared by Interfacial Polymerization Catalyzed by 4-Dimethylaminopyridine : This study showcased the use of 4-dimethylaminopyridine (DMAP) as a catalyst in the interfacial polymerization of pentaerythritol and trimesoyl chloride. The resulting nanofiltration membranes exhibited enhanced water permeability and anti-fouling ability, demonstrating DMAP's role in improving membrane performance for water treatment applications (Cheng et al., 2018).

Analytical Chemistry

Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory by High-Performance Liquid Chromatography : This method development study for the determination of benzydamine hydrochloride and its impurities utilized high-performance liquid chromatography, highlighting the analytical applications of dimethylaminopropyl-based compounds in pharmaceutical analysis (Carlucci, Iuliani, & Di Federico, 2010).

安全和危害

属性

IUPAC Name |

3-chloro-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQNMDZRCXJETK-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCCl)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Dimethylaminopropyl-d6 Chloride Hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)